molecular formula C9H6ClF3O3 B1373476 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 1075243-52-5

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B1373476
CAS No.: 1075243-52-5
M. Wt: 254.59 g/mol
InChI Key: QGMJKMPOLTZCNU-UHFFFAOYSA-N
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Description

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 2,2,2-trifluoroethanol.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF).

    Procedure: The 5-chloro-2-hydroxybenzoic acid is reacted with 2,2,2-trifluoroethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) in methanol can be used.

    Esterification: Catalysts like sulfuric acid (H₂SO₄) or dicyclohexylcarbodiimide (DCC) are commonly employed.

    Reduction: Reducing agents like LiAlH₄ in anhydrous ether are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid.

    Esterification: Esters like methyl 5-chloro-2-(2,2,2-trifluoroethoxy)benzoate.

    Reduction: 5-Chloro-2-(2,2,2-trifluoroethoxy)benzyl alcohol.

Scientific Research Applications

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The chloro group may participate in specific binding interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-hydroxybenzoic acid: Lacks the trifluoroethoxy group, making it less lipophilic.

    2-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the chloro group, affecting its binding properties.

    5-Bromo-2-(2,2,2-trifluoroethoxy)benzoic acid: Similar structure but with a bromo group instead of chloro, which can alter its reactivity and biological activity.

Uniqueness

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of its chloro and trifluoroethoxy groups, which confer distinct chemical and biological properties

Biological Activity

5-Chloro-2-(2,2,2-trifluoroethoxy)benzoic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article will explore its biological properties, including anti-cancer and anti-diabetic effects, as well as its mechanisms of action and potential applications.

Chemical Structure and Properties

This compound belongs to the class of benzoic acids with a chloro substituent and a trifluoroethoxy group. Its molecular formula is C11H8ClF3O3C_{11}H_{8}ClF_{3}O_{3}, with the following structural characteristics:

  • Chloro Group : Enhances biological activity by influencing electron distribution.
  • Trifluoroethoxy Group : Increases lipophilicity, potentially enhancing membrane permeability and bioavailability.

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer properties of 5-chloro derivatives, particularly in inducing apoptosis in cancer cells. For instance, a study evaluated several derivatives including this compound and found significant cytotoxic effects against glioblastoma cell lines. The compounds exhibited IC50 values indicating effective concentrations required to reduce cell viability by 50%:

CompoundIC50 (µM)% Cell Death
This compound10.1451.58%
Other derivativesVariesVaries

The mechanism of action involves DNA fragmentation leading to apoptosis, as confirmed by TUNEL assays which detected DNA strand breaks in treated cells .

Anti-Diabetic Activity

In addition to its anti-cancer properties, this compound has been investigated for its anti-diabetic effects. The presence of the trifluoroethoxy group appears to enhance its ability to inhibit α-glucosidase activity, which is crucial for controlling blood glucose levels. In vivo studies using genetically modified Drosophila models demonstrated that the compound significantly lowered glucose levels compared to controls .

The biological activities of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through DNA damage.
  • Enzyme Inhibition : It inhibits key enzymes like α-glucosidase, contributing to its anti-diabetic effects.
  • Cell Cycle Arrest : The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interfere with cell cycle progression.

Case Studies

  • Glioblastoma Treatment : A study on glioblastoma cell lines treated with various concentrations of this compound showed a dose-dependent increase in cell death. The study utilized MTT assays for quantifying cell viability and TUNEL assays for detecting apoptosis.
  • Diabetes Model : In a Drosophila model of diabetes, administration of this compound resulted in significant reductions in glucose levels after treatment periods of 48 hours. This suggests potential for further development as an anti-diabetic agent .

Properties

IUPAC Name

5-chloro-2-(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClF3O3/c10-5-1-2-7(6(3-5)8(14)15)16-4-9(11,12)13/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMJKMPOLTZCNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Commercially available, methyl 5-chloro-2-hydroxybenzoate (Maybridge), potassium carbonate, 2,2,2-trifluoroethyl trifluoromethanesulfonate (TCI) and sodium hydroxide were processed according to the method of Example 130A to obtain the title compound. MS (ESI+) m/z 253 (M−H)+.
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